1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl, also known as Dibutyltin Maleate (DBTM), was once a commonly used additive in polyvinyl chloride (PVC) plastics []. Its function was to improve the flexibility and processability of PVC during manufacturing []. However, research in the 1970s identified DBTM as an endocrine disruptor, leading to a decline in its use due to environmental and health concerns [, ].
Despite its withdrawal from mainstream PVC production, Dibutyltin Maleate continues to be a subject of scientific research due to its unique properties. Here are some areas of investigation:
Researchers are investigating the biodegradation potential of DBTM by various microorganisms to understand its environmental fate.
Studies have explored the use of DBTM in the development of flame retardant polymers and antimicrobial coatings. However, these applications are limited due to environmental and health concerns.
DBTM serves as a standard compound in the development and validation of analytical methods for organotin compounds in environmental samples [].
Dibutyltin maleate is an organotin compound with the chemical formula (C4H9)2Sn(C4H3O4) . It is a colorless to pale yellow solid at room temperature, with a molecular weight of 388.98 g/mol . The compound consists of a tin atom bonded to two butyl groups and a maleate group, giving it both organic and metallic characteristics.
Dibutyltin maleate exhibits significant biological activity, which has been the subject of various studies:
The synthesis of dibutyltin maleate typically involves the reaction of dibutyltin oxide with maleic anhydride or maleic acid. A patented process describes the following method:
This method allows for the production of anhydrous, freely-flowing dibutyltin maleate with high purity.
Dibutyltin maleate finds use in various industrial and research applications:
Interaction studies have revealed important insights into the behavior of dibutyltin maleate:
Several compounds share structural or functional similarities with dibutyltin maleate:
Dibutyltin maleate is unique among these compounds due to its specific combination of dibutyltin and maleate groups, which confers its particular chemical and biological properties. Its rapid hydrolysis rate and specific interactions with nuclear receptors distinguish it from other organotin compounds .
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard